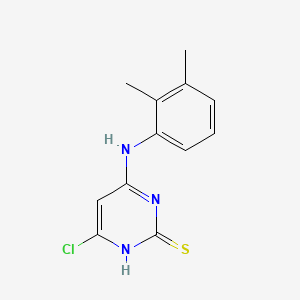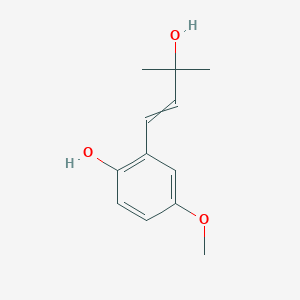
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a methylbutenyl side chain attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Alkylation: The phenol derivative undergoes alkylation with 3-hydroxy-3-methylbut-1-ene under basic conditions to introduce the methylbutenyl side chain.
Methoxylation: The resulting intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group at the para position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.
化学反応の分析
Types of Reactions
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the methylbutenyl side chain can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of 2-(3-oxo-3-methylbut-1-en-1-yl)-4-methoxyphenol.
Reduction: Formation of 2-(3-hydroxy-3-methylbutyl)-4-methoxyphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).
Antimicrobial Action: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
類似化合物との比較
Similar Compounds
2-(3-Hydroxy-3-methylbut-1-en-1-yl)phenol: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
4-Methoxyphenol:
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-hydroxyphenol: Contains an additional hydroxy group, which may enhance its antioxidant properties.
Uniqueness
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol is unique due to the combination of its hydroxy, methoxy, and methylbutenyl groups
特性
CAS番号 |
88252-70-4 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
2-(3-hydroxy-3-methylbut-1-enyl)-4-methoxyphenol |
InChI |
InChI=1S/C12H16O3/c1-12(2,14)7-6-9-8-10(15-3)4-5-11(9)13/h4-8,13-14H,1-3H3 |
InChIキー |
FQJHQHSLQXXWOC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=CC1=C(C=CC(=C1)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)

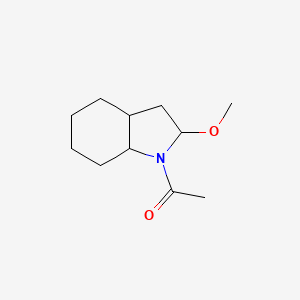
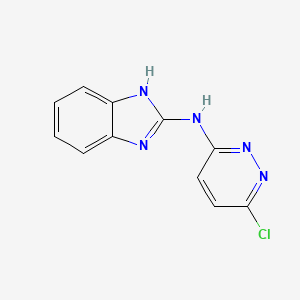
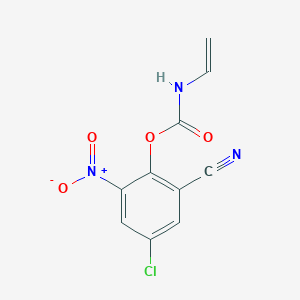
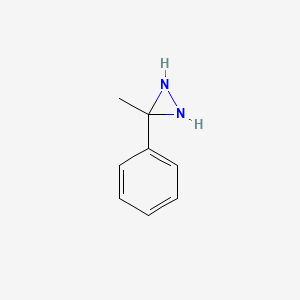
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)
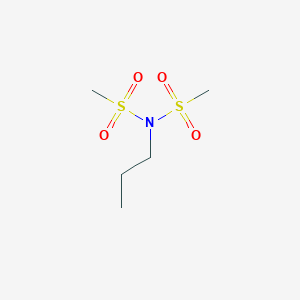
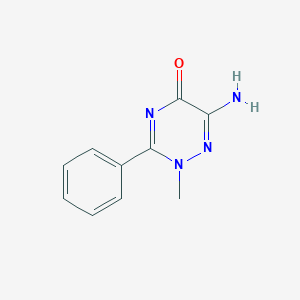
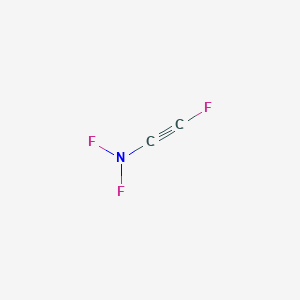
![({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane](/img/structure/B14396780.png)
